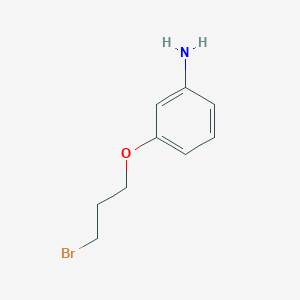
3-(3-Bromopropoxy)-aniline
Cat. No. B8312270
Key on ui cas rn:
79668-77-2
M. Wt: 230.10 g/mol
InChI Key: ACYSDCATMPECGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04820726
Procedure details


1 g of Raney nickel is added to a solution of 4 g of 3-(3-bromopropoxy)-nitrobenzene in 40 ml of tetrahydrofuran and the starting substance is hydrogenated at room temperature. The catalyst is filtered off and washed with tetrahydrofuran. Evaporation of the filtrate gives 3-(3-bromopropoxy)-aniline as a colourless oil.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=[CH:10][CH:11]=1>[Ni].O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCOC=1C=C(C=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCOC=1C=C(N)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
